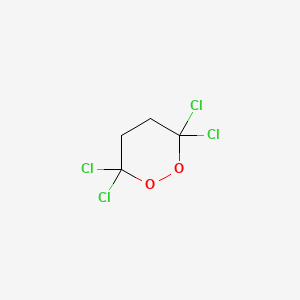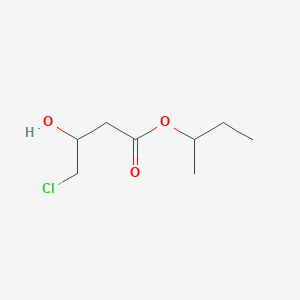![molecular formula C15H23N3O2S B14224182 N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide CAS No. 827036-63-5](/img/structure/B14224182.png)
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is a chemical compound with the molecular formula C15H23N3O2S It is known for its unique structure, which includes a phenylcarbamoyl group, a hexyl chain, and a sulfanylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-aminohexylamine: This intermediate is synthesized through the reduction of 6-nitrohexylamine.
Formation of phenylcarbamoyl derivative: The 6-aminohexylamine is reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Introduction of sulfanylacetamide group: The final step involves the reaction of the phenylcarbamoyl derivative with 2-chloroacetamide in the presence of a base to introduce the sulfanylacetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced to form the corresponding amine.
Substitution: The sulfanylacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may also play a role in modulating biological pathways by interacting with thiol groups in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-thioacetamide: Similar structure but with a thioacetamide group instead of sulfanylacetamide.
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfonylacetamide: Contains a sulfonyl group instead of sulfanylacetamide.
Uniqueness
N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
827036-63-5 |
|---|---|
Molekularformel |
C15H23N3O2S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[6-(phenylcarbamoylamino)hexyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C15H23N3O2S/c19-14(12-21)16-10-6-1-2-7-11-17-15(20)18-13-8-4-3-5-9-13/h3-5,8-9,21H,1-2,6-7,10-12H2,(H,16,19)(H2,17,18,20) |
InChI-Schlüssel |
ZOONFWOWCXQYQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCCCNC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


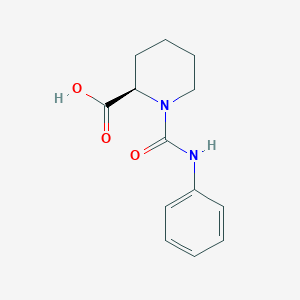
![Benzene, 1,2-bis[(2-methoxyphenyl)ethynyl]-](/img/structure/B14224113.png)
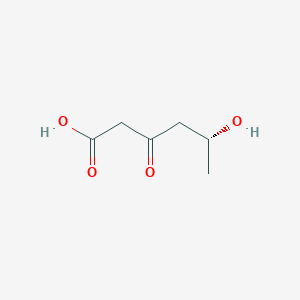

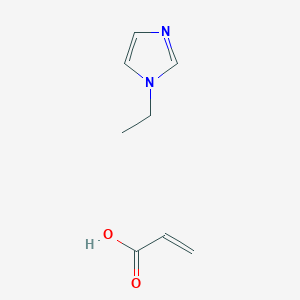
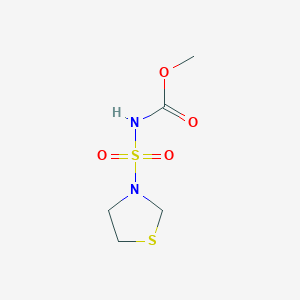
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-1-en-1-yl)benzene](/img/structure/B14224130.png)
![(2Z)-1H-Pyrrolo[1,2-d][1,4]diazonine](/img/structure/B14224135.png)
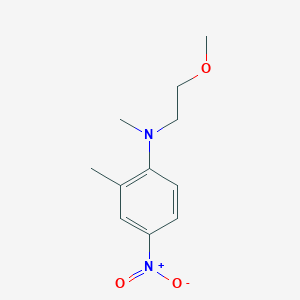
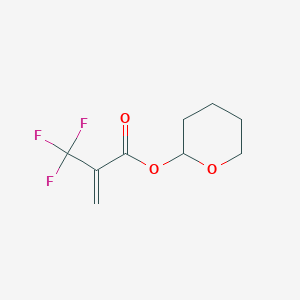
![5-[2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14224167.png)
![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
